5-Fluoro-1-methyl-1H-indene 5-Fluoro-1-methyl-1H-indene
Brand Name: Vulcanchem
CAS No.: 170941-20-5
VCID: VC0065618
InChI: InChI=1S/C10H9F/c1-7-2-3-8-6-9(11)4-5-10(7)8/h2-7H,1H3
SMILES: CC1C=CC2=C1C=CC(=C2)F
Molecular Formula: C10H9F
Molecular Weight: 148.18

5-Fluoro-1-methyl-1H-indene

CAS No.: 170941-20-5

Cat. No.: VC0065618

Molecular Formula: C10H9F

Molecular Weight: 148.18

* For research use only. Not for human or veterinary use.

5-Fluoro-1-methyl-1H-indene - 170941-20-5

Specification

CAS No. 170941-20-5
Molecular Formula C10H9F
Molecular Weight 148.18
IUPAC Name 5-fluoro-1-methyl-1H-indene
Standard InChI InChI=1S/C10H9F/c1-7-2-3-8-6-9(11)4-5-10(7)8/h2-7H,1H3
Standard InChI Key ZWDJNGVEZDTETR-UHFFFAOYSA-N
SMILES CC1C=CC2=C1C=CC(=C2)F

Introduction

Chemical and Physical Properties

5-Fluoro-1-methyl-1H-indene is characterized by its specific molecular structure containing a fused ring system with a fluorine substituent. The compound has been well-characterized through various analytical techniques, establishing its fundamental properties as outlined in the table below.

PropertyValue
CAS Number170941-20-5
Molecular FormulaC₁₀H₉F
Molecular Weight148.18 g/mol
IUPAC Name5-fluoro-1-methyl-1H-indene
Standard InChIInChI=1S/C10H9F/c1-7-2-3-8-6-9(11)4-5-10(7)8/h2-7H,1H3
Standard InChIKeyZWDJNGVEZDTETR-UHFFFAOYSA-N
SMILESCC1C=CC2=C1C=CC(=C2)F
Synonyms1H-Indene,5-fluoro-1-methyl-(9CI)
PubChem Compound ID45090442

The molecular structure consists of a benzene ring fused with a five-membered ring containing a methyl group at position 1 and a double bond between positions 2 and 3. The fluorine atom is strategically positioned at carbon 5 of the benzene ring, which significantly influences the electronic properties of the molecule.

Physical Appearance

While specific physical appearance data is limited in the available literature, fluorinated indene derivatives typically exist as colorless to pale yellow liquids or oils at room temperature. 5-Fluoro-1-methyl-1H-indene likely follows this pattern, though precise melting and boiling points would require experimental determination.

Structural Characteristics

The structure of 5-Fluoro-1-methyl-1H-indene features several notable characteristics that contribute to its chemical reactivity and potential applications. The fluorine substituent at position 5 introduces electronic effects that alter the electron density distribution across the aromatic system. This electronic modification affects the molecule's reactivity patterns compared to non-fluorinated analogs.

Electronic Effects

The highly electronegative fluorine atom creates a localized dipole in the molecular structure, potentially enhancing specific interactions with target biological receptors or catalytic systems. The electron-withdrawing nature of fluorine also affects the reactivity of neighboring positions in the aromatic ring, influencing the regioselectivity of further functionalization reactions.

Stereochemistry

The methyl group at position 1 creates a stereogenic center, potentially giving rise to enantiomers with different biological activities. This stereochemical aspect is particularly relevant for pharmaceutical applications where stereochemistry often plays a crucial role in determining biological activity.

Applications in Pharmaceutical Research

One of the primary areas of interest for 5-Fluoro-1-methyl-1H-indene lies in pharmaceutical research, where fluorinated compounds often display enhanced properties compared to their non-fluorinated counterparts.

Role as a Building Block

The compound serves as a valuable building block for synthesizing more complex molecules with potential pharmacological activities. The fluorine substituent can enhance binding affinity and specificity in biological systems, making fluorinated indene derivatives particularly interesting as scaffolds for drug development.

Applications in Materials Science

Beyond pharmaceutical applications, fluorinated indene derivatives have potential uses in materials science and related fields.

Polymer Chemistry

The unsaturated nature of 5-Fluoro-1-methyl-1H-indene makes it a potential monomer for specialized polymers. Fluorine-containing polymers often display unique properties including thermal stability, chemical resistance, and interesting optical characteristics.

Functional Materials

The compound could potentially contribute to the development of functional materials such as:

  • Liquid crystals, where fluorine substituents can influence mesophase behavior

  • Electroluminescent materials, where the fluorine atom can modify emission properties

  • Specialty coatings with enhanced durability and surface properties

Analytical Characterization

The structural confirmation and purity assessment of 5-Fluoro-1-methyl-1H-indene typically rely on various spectroscopic and analytical techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about 5-Fluoro-1-methyl-1H-indene. The presence of fluorine introduces characteristic splitting patterns in both proton and carbon NMR spectra, allowing for confirmation of the fluorine position in the molecule. ¹⁹F NMR spectroscopy offers additional confirmation of the fluorine environment.

Mass Spectrometry

Mass spectrometric analysis of 5-Fluoro-1-methyl-1H-indene would typically show a molecular ion peak at m/z 148, corresponding to its molecular weight, with a characteristic isotope pattern. Fragmentation patterns can provide further structural confirmation, with common fragments likely including loss of the methyl group or cleavage of the five-membered ring.

Infrared Spectroscopy

Infrared (IR) spectroscopy can identify key functional groups in the molecule, including C-F stretching vibrations typically appearing in the 1000-1400 cm⁻¹ range. The aromatic C=C stretching and C-H stretching vibrations would also provide characteristic signals in the IR spectrum.

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